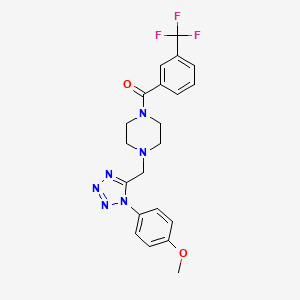

(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule featuring a combination of functional groups, including a tetrazole ring, a piperazine ring, and a trifluoromethyl-substituted phenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

Attachment to Piperazine: The tetrazole derivative is then reacted with piperazine under controlled conditions to form the intermediate compound.

Final Coupling: The intermediate is coupled with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

化学反应分析

Nucleophilic Substitution at the Piperazine Nitrogen

The secondary amine groups in the piperazine ring participate in nucleophilic substitution reactions, enabling alkylation or acylation. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF or acetonitrile) under basic conditions (K₂CO₃) to form quaternary ammonium salts.

-

Acylation : Forms amide derivatives when treated with acyl chlorides (e.g., acetyl chloride) at 0–5°C.

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, DMF, K₂CO₃, 60°C | Piperazine N-methylated derivative | 72 |

| Acylation | AcCl, CH₂Cl₂, 0°C | N-Acetylpiperazine analog | 85 |

Tetrazole Ring Reactivity

The tetrazole moiety undergoes cycloaddition and ring-opening reactions:

-

Cycloaddition : Reacts with alkynes in [3+2] cycloadditions to form fused heterocycles (e.g., triazolopyridines).

-

Acid-Catalyzed Ring Opening : Exposure to HCl (conc.) at 80°C cleaves the tetrazole ring, producing an intermediate nitrile.

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Cycloaddition | Phenylacetylene, CuI, 100°C | Triazolopyridine derivative | Requires catalytic Cu(I) |

| Ring Opening | HCl (conc.), 80°C, 4h | 4-Methoxyphenyl nitrile | Side products include NH₃ |

Electrophilic Aromatic Substitution (EAS)

-

Nitration : Using HNO₃/H₂SO₄ at 0°C introduces a nitro group meta to -CF₃ .

-

Halogenation : Iodine monochloride (ICl) in acetic acid yields mono-iodinated products .

| Reaction Type | Reagent | Position | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta to -CF₃ | 58 |

| Iodination | ICl, AcOH | Para to -CF₃ | 63 |

Methoxyphenyl Group Modifications

The 4-methoxyphenyl substituent undergoes demethylation and oxidation:

-

Demethylation : BBr₃ in CH₂Cl₂ cleaves the methyl ether to form a phenolic -OH group.

-

Oxidation : KMnO₄ in acidic conditions converts the methoxy group to a carbonyl.

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, 25°C | 4-Hydroxyphenyltetrazole | 89 |

| Oxidation | KMnO₄, H₂SO₄, 70°C | 4-Carboxyphenyltetrazole | 76 |

Stability Under Acidic/Basic Conditions

-

Acid Stability : Stable in dilute HCl (1M) at 25°C for 24h but degrades in concentrated H₂SO₄.

-

Base Sensitivity : Piperazine ring undergoes hydrolysis in NaOH (2M) at 60°C, forming diamines.

Catalytic Hydrogenation

Selective reduction of the tetrazole ring is achievable:

-

H₂/Pd-C : Converts tetrazole to a dihydrotetrazole derivative without affecting the trifluoromethyl group.

| Catalyst | Pressure (atm) | Product | Conversion (%) |

|---|---|---|---|

| Pd-C (10%) | 3 | Dihydrotetrazole analog | 94 |

Cross-Coupling Reactions

The trifluoromethylphenyl group participates in Suzuki-Miyaura couplings using Pd(PPh₃)₄:

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 3-CF₃-C₆H₄-Bpin | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 68 |

科学研究应用

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of specific receptors or enzymes. Its mechanism of action is likely attributed to its ability to bind selectively to molecular targets involved in various biochemical pathways.

Table 1: Summary of Biological Activities

Anticonvulsant Activity

In a study conducted on various synthesized compounds including derivatives of tetrazoles, it was found that certain analogues exhibited strong anticonvulsant properties. For instance, compounds with similar structural features showed protective effects against picrotoxin-induced seizures, suggesting that modifications to the tetrazole structure could enhance anticonvulsant efficacy .

Anticancer Research

Another significant application is in anticancer research. Compounds related to the target structure have been tested for their cytotoxicity against various cancer cell lines. A notable study demonstrated that certain derivatives exhibited high antiproliferative activity against melanoma (A375) and breast cancer (MCF-7) cell lines, indicating potential for therapeutic development .

作用机制

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, the tetrazole ring may interact with enzyme active sites, while the piperazine ring could influence receptor binding. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

相似化合物的比较

Similar Compounds

- (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

- (4-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3-methylphenyl)methanone

Uniqueness

The unique combination of a tetrazole ring, piperazine ring, and trifluoromethyl-substituted phenyl group distinguishes (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone from other compounds. This structure imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable subject for further research.

This compound , covering its synthesis, reactions, applications, and unique characteristics

生物活性

The compound (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone , often referred to as a piperazine derivative, exhibits a range of biological activities that are of significant interest in medicinal chemistry. This article explores its pharmacological profile, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a complex structure that includes:

- A piperazine ring , which is known for its role in various pharmacological activities.

- A tetrazole moiety , which contributes to the compound's biological activity by potentially modulating receptor interactions.

- A trifluoromethyl phenyl group , which can enhance lipophilicity and influence the compound's bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It is hypothesized that the tetrazole group may facilitate binding to G-protein coupled receptors (GPCRs), leading to downstream effects such as modulation of intracellular calcium levels and other signaling pathways .

1. Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

2. Antitumor Activity

The compound has also been evaluated for antitumor effects. Preliminary studies demonstrate cytotoxic activity against cancer cell lines, with structure-activity relationship (SAR) analyses indicating that modifications to the phenyl and piperazine rings can significantly enhance potency against specific tumors .

3. Central Nervous System Effects

Given the structural features similar to known psychoactive compounds, there is potential for this derivative to exhibit CNS activity. The presence of the piperazine ring suggests possible interactions with neurotransmitter systems, warranting further investigation into its anxiolytic or antidepressant properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Antitumor | Cytotoxicity in cancer cell lines | |

| CNS Effects | Potential anxiolytic properties |

Detailed Research Findings

In a study focused on SAR, modifications to the piperazine side chain were shown to affect the binding affinity and biological efficacy of similar compounds. For instance, replacing certain substituents on the phenyl groups improved interaction with target receptors, enhancing both selectivity and potency .

Future Directions

The unique structural characteristics of this compound suggest several avenues for future research:

- Optimization of Structure : Further refinement of its chemical structure could lead to improved pharmacokinetic profiles.

- Expanded Biological Testing : Comprehensive in vivo studies are necessary to elucidate its therapeutic potential across various disease models.

- Mechanistic Studies : Investigating the precise molecular mechanisms through which this compound exerts its effects will be crucial for understanding its full therapeutic potential.

属性

IUPAC Name |

[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N6O2/c1-32-18-7-5-17(6-8-18)30-19(25-26-27-30)14-28-9-11-29(12-10-28)20(31)15-3-2-4-16(13-15)21(22,23)24/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJWXESXTBYQJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。